molecular formula C15H19NO5 B3365845 (S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester CAS No. 1263078-14-3

(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester

Cat. No.: B3365845
CAS No.: 1263078-14-3
M. Wt: 293.31 g/mol
InChI Key: QEZPKYVRCARHPV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and is substituted with dimethyl groups and carboxylic acid esters. The benzyl ester group adds further complexity and potential reactivity to the molecule.

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely participates in the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway can lead to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which this compound is a type of, are only marginally stable in water . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action in the context of SM cross-coupling reactions is the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic pinacol esters . Additionally, the reaction conditions for SM cross-coupling reactions are typically mild and functional group tolerant , suggesting that the compound’s action may be influenced by the presence of other functional groups in the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the morpholine ring through a cyclization reaction, followed by the introduction of the dimethyl groups and carboxylic acid esters. The benzyl ester group is then introduced through an esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The benzyl ester group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-morpholine-3,4-dicarboxylic acid: Lacks the benzyl ester group, which may result in different reactivity and applications.

    Morpholine-3,4-dicarboxylic acid: Lacks both the dimethyl groups and the benzyl ester group, leading to different chemical properties.

    Benzyl esters of other morpholine derivatives: These compounds may have similar reactivity but different biological or chemical properties due to variations in the morpholine ring or other substituents.

Uniqueness

(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl ester group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S)-6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2)10-16(12(9-21-15)13(17)18)14(19)20-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZPKYVRCARHPV-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN([C@@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177904
Record name 4-(Phenylmethyl) (3S)-6,6-dimethyl-3,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263078-14-3
Record name 4-(Phenylmethyl) (3S)-6,6-dimethyl-3,4-morpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263078-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylmethyl) (3S)-6,6-dimethyl-3,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester
Reactant of Route 2
Reactant of Route 2
(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester
Reactant of Route 4
Reactant of Route 4
(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester
Reactant of Route 5
Reactant of Route 5
(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester
Reactant of Route 6
Reactant of Route 6
(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.